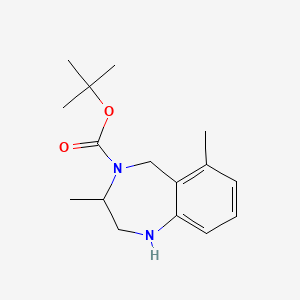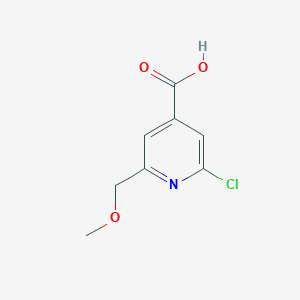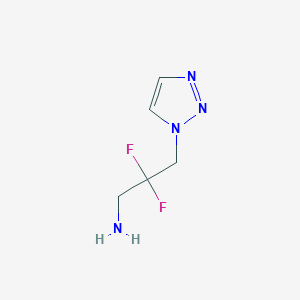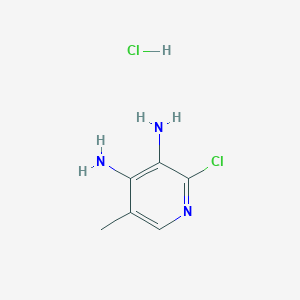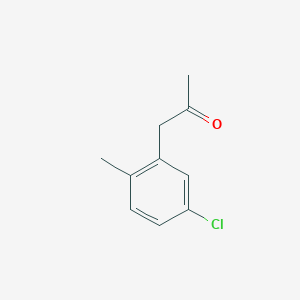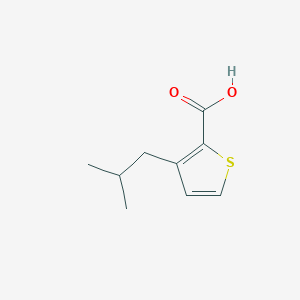
Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate is a compound with a complex structure. Its systematic name reflects its composition: a tert-butyl group attached to a piperidine ring, which in turn bears a carboxylate ester and a 4-fluoro-3-methylphenyl substituent . The tert-butyl group (tert-butyl = t-Bu) is a bulky, sterically hindered moiety that influences the compound’s reactivity.
Vorbereitungsmethoden
The synthetic routes to this compound involve several steps. One common approach is the reaction of 4-fluoro-3-methylbenzaldehyde with tert-butylamine to form the corresponding imine. Subsequent reduction of the imine using a reducing agent (such as sodium borohydride) yields the desired piperidine derivative. Finally, esterification with an appropriate acid (e.g., acetic acid) provides the tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate .
Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
This compound can undergo various reactions:
Oxidation: Oxidation of the alcohol group in the piperidine ring could yield the corresponding ketone.
Reduction: Reduction of the ester group could lead to the formation of the corresponding alcohol.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common reagents include oxidizing agents (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major products depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding steric effects.
Biology: Its unique tert-butyl group can influence protein-ligand interactions, making it relevant in drug design.
Medicine: Investigating its pharmacological properties may reveal potential therapeutic applications.
Industry: It could serve as a building block for more complex molecules.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other cellular components. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on directly similar compounds, the tert-butyl group’s presence sets this compound apart. Its steric hindrance affects reactivity and binding interactions, distinguishing it from simpler analogs.
Remember that research in this area is ongoing, and new findings may emerge.
Eigenschaften
Molekularformel |
C17H24FNO3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO3/c1-11-9-12(5-6-14(11)18)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13,15,20H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
BDXLZEAAMJWEFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2O)C(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


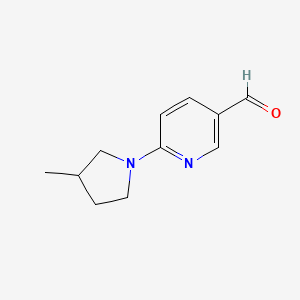
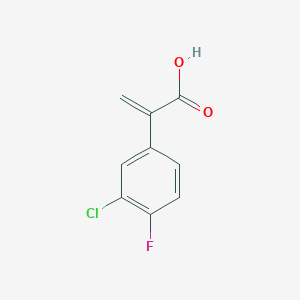
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

